Spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[adamantane-2,1’-cyclohexan]-4’-amine hydrochloride is a spirocyclic compound characterized by a unique structure where an adamantane moiety is fused to a cyclohexane ring through a spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[adamantane-2,1’-cyclohexan]-4’-amine hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of adamantane derivatives with cyclohexanone under acidic conditions to form the spiro compound. The amine group is then introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of spiro[adamantane-2,1’-cyclohexan]-4’-amine hydrochloride may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The hydrochloride salt is typically formed by treating the free amine with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
Spiro[adamantane-2,1’-cyclohexan]-4’-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketones or other functional groups back to alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
Spiro[adamantane-2,1’-cyclohexan]-4’-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of spiro[adamantane-2,1’-cyclohexan]-4’-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Spiro[adamantane-2,1’-cyclopropane]-3’-amine hydrochloride
- Spiro[cyclopropane-1,2’-steroids]
- Spiro[cyclopropane-1,9’-fluorene]
Uniqueness
Spiro[adamantane-2,1’-cyclohexan]-4’-amine hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific molecular architectures.
Properties
Molecular Formula |
C15H26ClN |
---|---|
Molecular Weight |
255.82 g/mol |
IUPAC Name |
spiro[adamantane-2,4'-cyclohexane]-1'-amine;hydrochloride |
InChI |
InChI=1S/C15H25N.ClH/c16-14-1-3-15(4-2-14)12-6-10-5-11(8-12)9-13(15)7-10;/h10-14H,1-9,16H2;1H |
InChI Key |
RSQLILFNXACYFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N)C3CC4CC(C3)CC2C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.